N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . The presence of the triazine ring, along with the methoxyphenyl and morpholinylmethyl groups, contributes to its unique chemical and biological characteristics.
Scientific Research Applications
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a popular target for antibacterial agents .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for replication, transcription, and repair processes . The disruption of these processes leads to bacterial cell death .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cell .
Result of Action
The compound’s action results in the inhibition of bacterial growth and proliferation . By disrupting DNA replication, the compound causes bacterial cell death, thereby exerting its antibacterial effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methoxyaniline and morpholine . The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction conditions include heating the mixture to 70-80°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dioxane, water, and bases such as sodium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Known for its antibacterial activity.
N-(4-Methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(morpholin-4-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-22-12-4-2-11(3-5-12)17-15-19-13(18-14(16)20-15)10-21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXBTROOZNGONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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